![molecular formula C25H20N4O2 B2698651 6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380190-83-8](/img/structure/B2698651.png)
6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a useful research compound. Its molecular formula is C25H20N4O2 and its molecular weight is 408.461. The purity is usually 95%.
BenchChem offers high-quality 6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tubulin Polymerization and Anticancer Activity
A study focused on the synthesis of triazoloquinazolinone-based compounds, including derivatives similar to the mentioned chemical, as tubulin polymerization inhibitors and vascular disrupting agents. These compounds were evaluated for their potential in inhibiting tubulin assembly and their anticancer activity across a large panel of cancer cell lines. Specifically, certain derivatives demonstrated potent anticancer activity and elicited significant changes in cell shape, migration, and tube formation in endothelial cells, indicating vasculature damaging activity (Driowya et al., 2016).
H1-Antihistaminic Activity
Another area of research has involved the development of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, compounds structurally related to the discussed chemical, as new classes of H1-antihistaminic agents. These compounds were synthesized and evaluated for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. Among these, specific compounds were identified as potent H1-antihistaminic agents with minimal sedative effects, suggesting their potential for further development as antihistamines (Alagarsamy et al., 2009).
Antimicrobial Activity
Research into novel polynuclear pyrido and triazoloquinazoline derivatives, which include the core structure of the discussed compound, has shown promising antimicrobial activity. These compounds were synthesized and their structures confirmed via spectral data and elemental analysis. Their antimicrobial activity was evaluated against various microorganisms, demonstrating the potential of these compounds as antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Anticancer Activity
A study on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are related to the chemical compound , explored their structural requirements for anticancer activity. This research led to the development of N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives. These compounds were evaluated against human neuroblastoma and colon carcinoma cell lines, with some showing significant cytotoxicity, indicating their potential as anticancer agents (Reddy et al., 2015).
Propriétés
IUPAC Name |
6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-3-17-11-13-18(14-12-17)16-28-22-10-5-4-9-21(22)24-26-23(27-29(24)25(28)30)19-7-6-8-20(15-19)31-2/h3-15H,1,16H2,2H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFXRUQIXMVUHC-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=[NH+]2)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N4O2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698569.png)
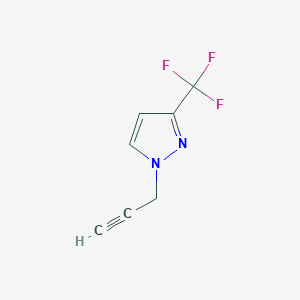
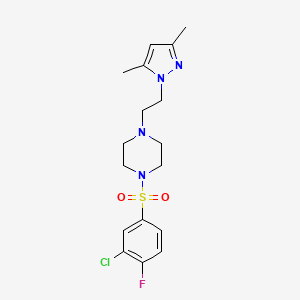
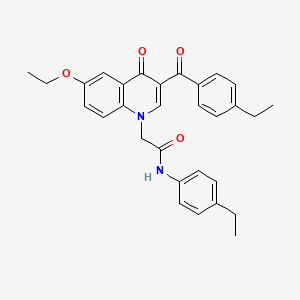
![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

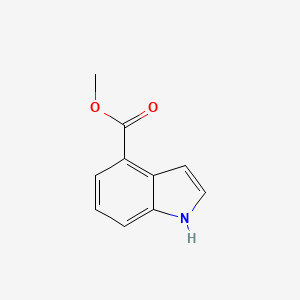
![2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2698581.png)


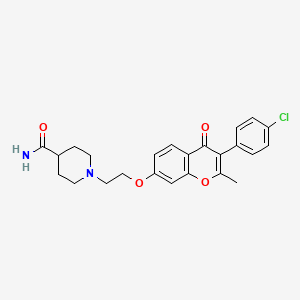


![[2-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B2698590.png)